1-苄基 2-甲基 4-羟基-2-甲基吡咯烷-1,2-二甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

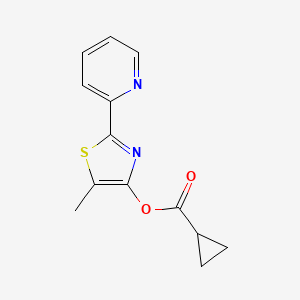

The compound of interest, 1-Benzyl 2-methyl 4-hydroxy-2-methylpyrrolidine-1,2-dicarboxylate, is a derivative of pyrrolidine, which is a five-membered lactam structure. Pyrrolidine derivatives are significant in medicinal chemistry due to their presence in a variety of biologically active compounds and pharmaceuticals. The synthesis and functionalization of such compounds are therefore of great interest in the development of new therapeutic agents .

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be complex, involving multiple steps and requiring careful control of reaction conditions to achieve the desired selectivity and yield. For instance, the synthesis of related compounds such as 4-aminopyrrolidine-3-carboxylic acid stereoisomers has been achieved through diastereoselective conjugate addition, demonstrating the intricacies of asymmetric synthesis in producing specific stereoisomers with high diastereomeric excess (d.e.) and enantiomeric excess (e.e.) . Similarly, the synthesis of 1-Benzyl-3-hydroxypyrrolidine-2,5-dione, a related compound, has been performed using a melting reaction, which is a less common but effective synthetic approach, indicating the versatility required in pyrrolidine chemistry .

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is characterized by the presence of a five-membered ring containing nitrogen. The substitution pattern on the ring, as well as the stereochemistry, can significantly influence the biological activity and chemical properties of these molecules. For example, the cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid have been synthesized with high stereocontrol, highlighting the importance of molecular structure in the synthesis of pyrrolidine derivatives .

Chemical Reactions Analysis

Pyrrolidine derivatives can undergo a variety of chemical reactions, including intramolecular azo coupling, N-alkylation, and ring-opening reactions. The intramolecular azo coupling of 4-diazopyrrole-2-carboxylates has been used to create fluorescent benzo and hetero [c]-fused pyrrolidine derivatives, showcasing the reactivity of the diazo group in these compounds . Additionally, the tandem N-alkylation-ring opening-cyclization reactions have been employed to synthesize 1,4-benzodiazepine derivatives from methyl 1-arylaziridine-2-carboxylates, demonstrating the potential for complex transformations involving pyrrolidine rings .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives, such as melting points, solubility, and reactivity, are influenced by the substituents on the nitrogen-containing ring. The synthesis of 1-Benzyl-3-hydroxypyrrolidine-2,5-dione through a melting reaction provides insight into the thermal behavior of these compounds, with the best yield obtained at 140°C for 8 hours . The characterization of these compounds typically involves techniques such as NMR, IR spectroscopy, and specific rotation measurements, which help confirm the structure and purity of the synthesized molecules .

科学研究应用

1. 药理学研究工具

由顺式-4-羟基-D-脯氨酸合成的化合物1-苄基2-甲基4-羟基-2-甲基吡咯烷-1,2-二甲酸酯已被确定为一种潜在的药理学研究工具,因为它在代谢型谷氨酸受体(mGluRs),特别是mGluR6上具有选择性活性(Tueckmantel、Kozikowski、Wang、Pshenichkin和Wroblewski,1997)。

2. 抗精神病活性

研究表明,1-苄基2-甲基4-羟基-2-甲基吡咯烷-1,2-二甲酸酯的某些衍生物具有抗精神病活性。这些化合物,特别是顺式-N-(1-苄基-2-甲基吡咯烷-3-基)-5-氯-2-甲氧基-4-(甲基氨基)苯甲酰胺,在抑制大鼠阿扑吗啡诱导的刻板行为方面显示出有希望的结果,表明在治疗精神病方面具有潜力(Iwanami、Takashima、Hirata、Hasegawa和Usuda,1981)。

3. 抗菌活性

一项专注于微波辅助合成1-乙酰基-2-苄基吡咯烷-2-羧酸及其衍生物(从2-苄基-叔丁基吡咯烷-1,2-二甲酸酯开始)的研究揭示了其抗菌特性。在合成的产物中,1-乙酰基-2-苄基吡咯烷-2-甲酰胺显示出显着的效力(Sreekanth和Jha,2020)。

4. 对映体纯抗β,γ-二氨基酸的合成

该化合物已用于对映体纯抗β,γ-二氨基酸及其环状形式的合成。这种合成对于生产具有生物活性的分子至关重要,包括雷宁抑制他汀类类似物和抗精神病药物尼莫那普利(Yoon、Ha、Kim和Lee,2010)。

5. 在化学发光检测中的应用

该化合物已在分析化学领域得到应用,特别是在具有电化学发光检测的高效液相色谱中。它用作羧酸和胺的衍生化试剂,有助于对这些化合物进行灵敏和选择性的分析(Morita和Konishi,2002)。

安全和危害

属性

IUPAC Name |

1-O-benzyl 2-O-methyl 4-hydroxy-2-methylpyrrolidine-1,2-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO5/c1-15(13(18)20-2)8-12(17)9-16(15)14(19)21-10-11-6-4-3-5-7-11/h3-7,12,17H,8-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRKVACIZPOYCQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CN1C(=O)OCC2=CC=CC=C2)O)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2126159-65-5 |

Source

|

| Record name | 1-benzyl 2-methyl 4-hydroxy-2-methylpyrrolidine-1,2-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methyl-N-{[1-(prop-2-yn-1-yl)piperidin-3-yl]methyl}propanamide](/img/structure/B3002388.png)

![Ethyl 2-[[(Z)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B3002389.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)morpholine-4-carboxamide](/img/structure/B3002390.png)

![4-(dimethylamino)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B3002391.png)

![2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-methyl-N-phenylbenzamide](/img/structure/B3002396.png)

![N-Benzyl-4-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B3002397.png)

![N-[[(3Ar,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]methyl]-2-chloroacetamide](/img/structure/B3002398.png)

![1-[(3-Aminophenyl)sulfonyl]piperidine-2-carboxylic acid hydrochloride](/img/structure/B3002402.png)

![1-(2-Chlorophenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B3002404.png)

![2-(3-chlorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B3002405.png)

![(NE)-N-[(7-bromo-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B3002407.png)